Cas no 103539-61-3 ((R)-2-Methyl-1-((S)-1-phenylethyl)piperidin-4-one)

(R)-2-Methyl-1-((S)-1-phenylethyl)piperidin-4-one is a chiral piperidinone derivative featuring stereochemical complexity, making it a valuable intermediate in asymmetric synthesis and pharmaceutical research. The compound’s distinct (R)- and (S)-configured centers enable precise control over stereoselective reactions, particularly in the synthesis of bioactive molecules. Its rigid piperidinone scaffold and phenyl-substituted side chain enhance its utility in constructing pharmacophores for CNS-targeted compounds or chiral ligands for catalysis. High purity and well-defined stereochemistry ensure reproducibility in synthetic applications. This compound is particularly relevant for studies requiring enantiomerically enriched building blocks, offering researchers a reliable tool for developing stereocontrolled transformations.
(R)-2-Methyl-1-((S)-1-phenylethyl)piperidin-4-one structure
103539-61-3 structure
Product Name:(R)-2-Methyl-1-((S)-1-phenylethyl)piperidin-4-one
CAS No:103539-61-3
MF:C14H19NO
MW:217.306763887405
CID:91257
PubChem ID:13198302
Update Time:2025-10-31

(R)-2-Methyl-1-((S)-1-phenylethyl)piperidin-4-one Chemical and Physical Properties

Names and Identifiers

    • (R)-2-Methyl-1-((S)-1-phenylethyl)piperidin-4-one
    • A1866
    • (2R)-2-methyl-1-[(1S)-1-phenylethyl]piperidin-4-one
    • 4-Piperidinone, 2-methyl-1-(1-phenylethyl)-, [R-(R*,S*)]-
    • AS-34244
    • AKOS015840073
    • (R)-2-Methyl-1-((S)-1-phenylethyl) piperidin-4-one
    • MFCD12031215
    • 103539-61-3
    • trans-(R)-2-Methyl-1-((S)-1-phenylethyl)-piperidine-4-one
    • 89467-37-8
    • CS-0053491
    • SCHEMBL4503592
    • Inchi: 1S/C14H19NO/c1-11-10-14(16)8-9-15(11)12(2)13-6-4-3-5-7-13/h3-7,11-12H,8-10H2,1-2H3/t11-,12+/m1/s1
    • InChI Key: XOGIRAQPVLKDBV-NEPJUHHUSA-N
    • SMILES: O=C1CCN([C@@H](C)C2C=CC=CC=2)[C@H](C)C1

Computed Properties

  • Exact Mass: 217.14700
  • Monoisotopic Mass: 217.146664230g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 245
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 20.3Ų

Experimental Properties

  • Density: 1.037
  • Boiling Point: 319.118 °C at 760 mmHg
  • Flash Point: 137.366 °C
  • Refractive Index: 1.535
  • PSA: 20.31000
  • LogP: 2.73890

(R)-2-Methyl-1-((S)-1-phenylethyl)piperidin-4-one Security Information

  • HazardClass:IRRITANT

(R)-2-Methyl-1-((S)-1-phenylethyl)piperidin-4-one Pricemore >>

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Additional information on (R)-2-Methyl-1-((S)-1-phenylethyl)piperidin-4-one

Comprehensive Overview of (R)-2-Methyl-1-((S)-1-phenylethyl)piperidin-4-one (CAS No. 103539-61-3)

(R)-2-Methyl-1-((S)-1-phenylethyl)piperidin-4-one (CAS No. 103539-61-3) is a chiral piperidine derivative that has garnered significant attention in the fields of organic synthesis, pharmaceutical research, and asymmetric catalysis. This compound, characterized by its unique stereochemistry, serves as a versatile intermediate in the synthesis of complex molecules. Its chiral centers at the 2-methyl and 1-phenylethyl positions make it particularly valuable for constructing enantioselective frameworks, a critical aspect in modern drug development and material science.

The growing interest in chiral building blocks like (R)-2-Methyl-1-((S)-1-phenylethyl)piperidin-4-one is driven by the demand for high-purity intermediates in the pharmaceutical industry. Researchers are increasingly focusing on stereoselective synthesis to minimize side effects and enhance therapeutic efficacy. This compound’s piperidin-4-one core is a common motif in bioactive molecules, making it a subject of study for potential applications in neurological disorders and pain management. Its structural features align with current trends in precision medicine, where molecular specificity is paramount.

From a synthetic perspective, CAS No. 103539-61-3 is often explored for its role in cascade reactions and multicomponent transformations. These methodologies are pivotal in green chemistry, as they reduce waste and improve atom economy. The compound’s phenylethyl group also contributes to its lipophilicity, a property leveraged in drug delivery systems and bioavailability enhancement. Recent publications highlight its utility in constructing heterocyclic scaffolds, which are foundational in antibiotic and antiviral drug design.

In the context of AI-driven drug discovery, (R)-2-Methyl-1-((S)-1-phenylethyl)piperidin-4-one has been flagged as a promising candidate for virtual screening. Computational models predict its compatibility with G-protein-coupled receptors (GPCRs), a major target class in central nervous system (CNS) therapeutics. This aligns with user searches for "chiral compounds in CNS drugs" and "piperidine derivatives in medicine," reflecting broader industry interest. Additionally, its enantiomeric purity is a hot topic in forums discussing regulatory compliance for active pharmaceutical ingredients (APIs).

The compound’s spectroscopic properties, including NMR and mass spectrometry profiles, are well-documented, aiding in its identification and quality control. This transparency supports its adoption in academic research and industrial scale-up. Notably, its stability under ambient conditions makes it a practical choice for long-term storage, addressing common logistical challenges in chemical supply chains.

As the scientific community prioritizes sustainable chemistry, CAS No. 103539-61-3 is being evaluated for biocatalytic production routes. Enzymatic methods to synthesize this compound could reduce reliance on traditional organic solvents, a key concern for environmentally conscious researchers. This ties into popular search queries like "green synthesis of chiral intermediates" and "enzymatic asymmetric synthesis."

In summary, (R)-2-Methyl-1-((S)-1-phenylethyl)piperidin-4-one exemplifies the intersection of chiral chemistry and applied pharmaceutical science. Its multifaceted applications—from catalysis to drug design—underscore its relevance in contemporary research. For those exploring high-value intermediates or stereochemical tools, this compound offers a compelling case study in innovation and utility.

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